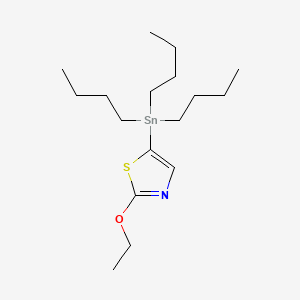

2-Ethoxy-5-(tributylstannyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 . It is a thiazole derivative that contains an ethoxy group and a tributylstannyl group. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-Ethoxy-5-(tributylstannyl)thiazole typically involves the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Analyse Chemischer Reaktionen

2-Ethoxy-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-(tributylstannyl)thiazole has several applications in scientific research, including:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-5-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiazole ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiazole ring can undergo electrophilic and nucleophilic attacks. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-5-(tributylstannyl)thiazole can be compared with other thiazole derivatives and organotin compounds. Similar compounds include:

2-Ethoxythiazole: Lacks the tributylstannyl group and has different reactivity.

5-(Tributylstannyl)thiazole: Lacks the ethoxy group and has different solubility and reactivity properties.

2-Methoxy-5-(tributylstannyl)thiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of the ethoxy group and the tributylstannyl group, which imparts specific reactivity and solubility properties that are valuable in organic synthesis and material science.

Biologische Aktivität

2-Ethoxy-5-(tributylstannyl)thiazole is a compound that incorporates a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been recognized for their roles in medicinal chemistry, particularly due to their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₃₃NOSSn. The presence of the thiazole ring is crucial as it contributes to the biological activity observed in various thiazole derivatives. The compound features an ethoxy group and a tributylstannyl moiety, which may enhance its lipophilicity and biological interactions.

Biological Activity Overview

Thiazole compounds are known for a variety of biological activities, including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Anticancer : Potential in inhibiting tumor growth.

- Anti-inflammatory : Modulating inflammatory responses.

Table 1: Biological Activities of Thiazole Derivatives

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with Enzymes : Similar to other thiazoles, it may inhibit specific enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature due to the tributylstannyl group may allow it to integrate into cell membranes, leading to disruption and cell death.

- Receptor Modulation : It could modulate receptor activity affecting various signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that modifications at specific positions on the thiazole ring can significantly influence biological activity. For example:

- C-2 Position : Substituents at this position can enhance antibacterial activity.

- C-4 Position : The presence of electron-withdrawing or donating groups can affect potency against various pathogens.

Table 2: Summary of SAR Findings

| Position | Modification Type | Effect on Activity | Reference |

|---|---|---|---|

| C-2 | Lipophilic substituents | Increased antibacterial potency | |

| C-4 | Electron-withdrawing groups | Enhanced antifungal activity |

Case Studies

-

Antimicrobial Efficacy :

A study evaluating various thiazole derivatives found that certain modifications led to significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) . -

Antifungal Activity :

Research has shown that thiazole derivatives exhibit potent antifungal properties against strains like Candida albicans, with MIC values indicating efficacy comparable to established antifungal agents . -

Anticancer Potential :

Investigations into thiazole-based compounds demonstrated inhibitory effects on cancer cell proliferation in vitro, suggesting potential applications in cancer therapeutics .

Eigenschaften

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTFMFBUSSUPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586030 |

Source

|

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-61-6 |

Source

|

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.